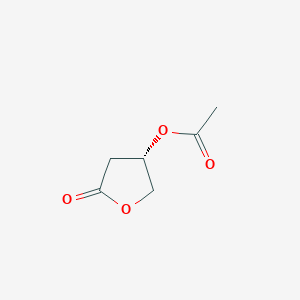

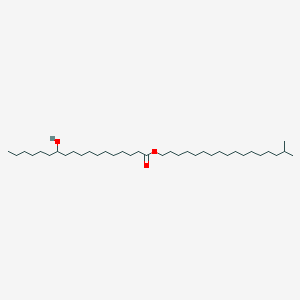

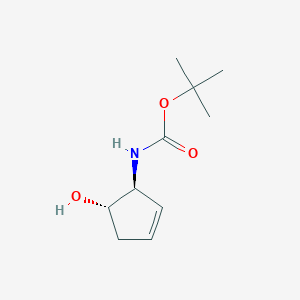

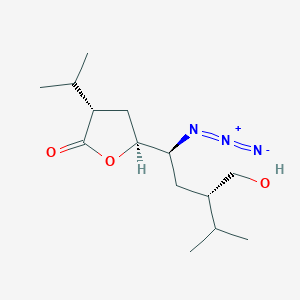

(3S,5S)-5-((1S,3S)-1-azido-3-(hydroxymethyl)-4-methylpentyl)-3-isopropyldihydrofuran-2(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of furan derivatives, which are structurally related to the compound , involves several innovative methods. For instance, the sequential halolactonization and gamma-hydroxylation of 4-aryl-2,3-alkadienoic acids have been used to synthesize 4-Halo-5-hydroxyfuran-2(5H)-ones, showcasing the efficiency of combining these reactions for furan synthesis (Ma, Wu, & Shi, 2004). Additionally, microwave-assisted, chemoselective synthesis methods have been developed for the eco-friendly and efficient production of furan derivatives, highlighting advancements in reaction conditions and environmental considerations (Azmy et al., 2021).

Molecular Structure Analysis

The molecular structure of furan derivatives has been elucidated through crystallographic and spectroscopic characterizations. These studies reveal intricate details about the arrangement of atoms within the molecules and provide insights into their chemical behavior. For instance, X-ray diffraction studies have been pivotal in establishing the configurations and conformational properties of these compounds, aiding in understanding their structural foundations (Ene et al., 1998).

Chemical Reactions and Properties

Furan derivatives undergo various chemical reactions, showcasing their reactivity and potential for functionalization. The regioselective 5-exo-dig bromocyclization of 2-alkynylbenzoic acids to synthesize 3-(bromomethylene)isobenzofuran-1(3H)-ones highlights the versatility and potential for further chemical modifications of these molecules. Such reactions open pathways for creating a wide range of heterocyclic compounds with diverse properties and applications (Zheng et al., 2019).

Physical Properties Analysis

The physical properties of furan derivatives, including their crystalline structure and melting points, are crucial for their practical applications. Investigations into the crystal structure and spectroscopic properties provide valuable information on the stability, solubility, and overall physical characteristics of these compounds. Such analyses are essential for designing materials and compounds with specific physical attributes for various scientific and industrial applications (Gil et al., 2020).

Chemical Properties Analysis

The chemical properties of furan derivatives, including their reactivity, stability, and interactions with other molecules, are influenced by their molecular structure. Studies on the synthesis and characterization of these compounds shed light on their potential chemical behaviors, providing a basis for their application in synthesis, catalysis, and other chemical processes. Understanding the chemical properties is essential for exploiting these compounds in chemical reactions and material science (Gabriele, Mancuso, & Salerno, 2008).

Applications De Recherche Scientifique

Polyketide Research

Polyketides are a class of secondary metabolites with diverse structures and biological activities. Research into compounds like myrothecol and various furan derivatives isolated from halotolerant fungi and other sources has provided insights into natural product synthesis, structural elucidation, and potential applications in drug discovery. The unique structures of these compounds, including furan rings and polyketide skeletons, are of interest for their biological activities and potential pharmaceutical applications (Tao Liu et al., 2013).

Biomass Conversion

The catalytic reduction of biomass-derived furanic compounds is a critical area of research for sustainable chemistry. Compounds with furan rings, similar to the chemical structure of interest, are key intermediates in converting biomass into valuable chemicals and fuels. Studies focusing on the hydrogenation and conversion processes of furfural and hydroxymethylfurfural (HMF) highlight the importance of furan derivatives in developing sustainable chemical processes (Y. Nakagawa et al., 2013).

Synthetic Methodologies

In synthetic organic chemistry, the development of new synthetic methodologies for constructing complex molecules, including those containing furan rings and azido groups, is essential. Research into the synthesis of various compounds, including monoterpene lactones and azido-containing side chains, demonstrates the versatility of these structural motifs in synthesizing biologically active molecules and potential pharmaceuticals (H. Fuchino et al., 2015).

Photochemical Synthesis

The exploration of photochemical synthesis methods for producing heterocyclic compounds, such as isoxazole-5(4H)-ones, highlights the potential for light-induced reactions to create compounds with furan rings and related structures. These methodologies offer efficient routes for synthesizing complex organic molecules with potential applications in pharmaceuticals and agrochemicals (Ana Beatriz S. Sampaio et al., 2023).

Propriétés

IUPAC Name |

(3S,5S)-5-[(1S,3S)-1-azido-3-(hydroxymethyl)-4-methylpentyl]-3-propan-2-yloxolan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H25N3O3/c1-8(2)10(7-18)5-12(16-17-15)13-6-11(9(3)4)14(19)20-13/h8-13,18H,5-7H2,1-4H3/t10-,11+,12+,13+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUZPWMCWCQNCET-VOAKCMCISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CC(OC1=O)C(CC(CO)C(C)C)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H]1C[C@H](OC1=O)[C@H](C[C@H](CO)C(C)C)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H25N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30628716 |

Source

|

| Record name | (3S,5S)-5-[(1S,3S)-1-azido-3-(hydroxymethyl)-4-methylpentyl]-3-propan-2-yloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3S,5S)-5-((1S,3S)-1-azido-3-(hydroxymethyl)-4-methylpentyl)-3-isopropyldihydrofuran-2(3H)-one | |

CAS RN |

173154-03-5 |

Source

|

| Record name | (3S,5S)-5-[(1S,3S)-1-azido-3-(hydroxymethyl)-4-methylpentyl]-3-propan-2-yloxolan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30628716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.